molecular formula C30H48N8O10 B12332191 Dipyridamole mono-O-B-D-glucuronide

Dipyridamole mono-O-B-D-glucuronide

Cat. No.: B12332191
M. Wt: 680.7 g/mol
InChI Key: UINLJWRYFLLHGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dipyridamole mono-O-B-D-glucuronide is synthesized through the glucuronidation of Dipyridamole. This process involves the conjugation of Dipyridamole with glucuronic acid, typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for the enzyme activity .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring consistent product quality and yield. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dipyridamole mono-O-B-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to Dipyridamole and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of this compound are Dipyridamole and glucuronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipyridamole mono-O-B-D-glucuronide is unique due to its dual inhibition of PDE 5 and BCRP, which makes it a valuable tool in studying drug metabolism and resistance mechanisms .

Properties

Molecular Formula

C30H48N8O10

Molecular Weight

680.7 g/mol

IUPAC Name

6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)

InChI Key

UINLJWRYFLLHGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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